molecular formula C21H32FN3O2 B5498815 N-(tert-butyl)-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide

N-(tert-butyl)-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide

Cat. No. B5498815
M. Wt: 377.5 g/mol
InChI Key: UKKFJYQDZKHVSE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a diazepan ring, which is a seven-membered ring with two nitrogen atoms. It also contains a fluorobenzyl group and an isopropyl group attached to the diazepan ring. The tert-butyl group and the acetamide group are attached to one of the nitrogen atoms in the diazepan ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the diazepan ring, the addition of the fluorobenzyl and isopropyl groups, and the attachment of the tert-butyl and acetamide groups. One possible method for the deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol .


Molecular Structure Analysis

The molecular formula of a similar compound, N-tert-butyl-4-fluorobenzamide, is C11H14FNO . The structure of the compound can be represented by the SMILES string: CC©©NC(=O)C1=CC=C(C=C1)F .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could be hydrolyzed to form a carboxylic acid and an amine. The fluorobenzyl group could undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For a similar compound, N-tert-butyl-4-fluorobenzamide, the molecular weight is 195.24 g/mol .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. It’s always important to refer to the Material Safety Data Sheet (MSDS) for the specific compound. For a similar compound, N-tert-butyl-4-fluorobenzamide, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-tert-butyl-2-[4-[(4-fluorophenyl)methyl]-5-oxo-3-propan-2-yl-1,4-diazepan-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32FN3O2/c1-15(2)18-13-24(14-19(26)23-21(3,4)5)11-10-20(27)25(18)12-16-6-8-17(22)9-7-16/h6-9,15,18H,10-14H2,1-5H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKFJYQDZKHVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)CC(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide

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